1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a trifluoromethyl ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. The synthesis typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Introduction of Trifluoromethyl Ketone Group: The brominated thiophene is then reacted with a trifluoromethyl ketone precursor, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted thiophenes.
Oxidation Products: Oxidized derivatives, such as sulfoxides or sulfones.
Reduction Products: Reduced derivatives, such as alcohols or alkanes.
Coupling Products: Complex molecules formed through the coupling of the thiophene ring with other aromatic or heteroaromatic rings.
Scientific Research Applications
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The trifluoromethyl ketone group is known to enhance the compound’s reactivity and stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
1-(5-Chlorothiophen-3-yl)-2,2,2-trifluoroethanone: Similar structure with a chlorine atom instead of bromine.
1-(5-Methylthiophen-3-yl)-2,2,2-trifluoroethanone: Similar structure with a methyl group instead of bromine.
1-(5-Fluorothiophen-3-yl)-2,2,2-trifluoroethanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution and coupling reactions that may not be as efficient with other halogens or substituents. Additionally, the trifluoromethyl ketone group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGENIRIRTKRCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736830 | |
Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314894-46-6 | |
Record name | 1-(5-Bromo-3-thienyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314894-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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